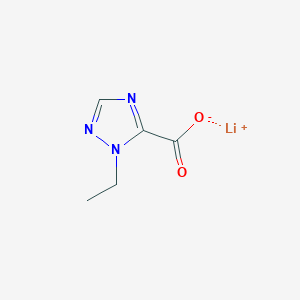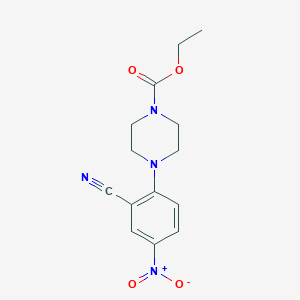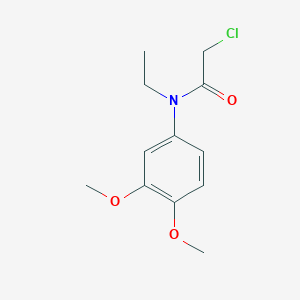![molecular formula C17H16ClNO3 B2533351 [2-[2-(4-Chlorophenyl)ethylamino]-2-oxoethyl] benzoate CAS No. 1002280-01-4](/img/structure/B2533351.png)
[2-[2-(4-Chlorophenyl)ethylamino]-2-oxoethyl] benzoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
[2-[2-(4-Chlorophenyl)ethylamino]-2-oxoethyl] benzoate, also known as Chlorphenesin carbamate, is a white crystalline powder used in the cosmetic and pharmaceutical industries. Its chemical formula is C15H14ClNO3 and its molecular weight is 293.73 g/mol.
Mechanism of Action
The exact mechanism of action of [2-[2-(4-Chlorophenyl)ethylamino]-2-oxoethyl] benzoaten carbamate is not fully understood. However, it is believed to work by inhibiting the release of acetylcholine, a neurotransmitter that is involved in muscle contraction. This results in muscle relaxation and a reduction in spasms.
Biochemical and Physiological Effects
[2-[2-(4-Chlorophenyl)ethylamino]-2-oxoethyl] benzoaten carbamate has been shown to have a number of biochemical and physiological effects. These include a reduction in muscle tone, sedation, and a decrease in blood pressure. The compound has also been shown to have analgesic properties, although the exact mechanism of action is not clear.
Advantages and Limitations for Lab Experiments
[2-[2-(4-Chlorophenyl)ethylamino]-2-oxoethyl] benzoaten carbamate has a number of advantages for use in lab experiments. It is relatively easy to synthesize and is readily available. In addition, it has a wide range of potential applications in the fields of pharmacology and drug delivery. However, the compound also has some limitations. It is relatively unstable and can decompose over time, which can affect its potency. In addition, it can be difficult to work with due to its low solubility in water.
Future Directions
There are a number of potential future directions for research on [2-[2-(4-Chlorophenyl)ethylamino]-2-oxoethyl] benzoaten carbamate. One area of interest is the development of new drug delivery systems based on the compound. Another potential application is in the treatment of spasmodic disorders such as dystonia and spasticity. Further research is also needed to fully understand the mechanism of action of the compound and its potential therapeutic uses.
Conclusion
In conclusion, [2-[2-(4-Chlorophenyl)ethylamino]-2-oxoethyl] benzoaten carbamate is a compound with a wide range of potential applications in the fields of pharmacology and drug delivery. While its exact mechanism of action is not fully understood, it has been shown to have a number of biochemical and physiological effects. Further research is needed to fully explore the potential uses of this compound and to develop new drug delivery systems based on it.
Synthesis Methods
The synthesis of [2-[2-(4-Chlorophenyl)ethylamino]-2-oxoethyl] benzoaten carbamate involves the reaction of 4-chlorophenethylamine with ethyl chloroformate in the presence of a base such as pyridine. The resulting intermediate is then reacted with sodium benzoate to form the final product.
Scientific Research Applications
[2-[2-(4-Chlorophenyl)ethylamino]-2-oxoethyl] benzoaten carbamate has been extensively studied for its potential use as a muscle relaxant and antispasmodic agent. It has also been investigated for its antibacterial and antifungal properties. In addition, the compound has been used in the development of novel drug delivery systems.
properties
IUPAC Name |
[2-[2-(4-chlorophenyl)ethylamino]-2-oxoethyl] benzoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16ClNO3/c18-15-8-6-13(7-9-15)10-11-19-16(20)12-22-17(21)14-4-2-1-3-5-14/h1-9H,10-12H2,(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
REYBVHPGVQQKNK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)OCC(=O)NCCC2=CC=C(C=C2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16ClNO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-(Ethylthio)-8-(morpholin-4-ylsulfonyl)[1,2,4]triazolo[4,3-a]pyridine](/img/structure/B2533268.png)

![1-(3,4-dimethylphenyl)-3-(4-fluorophenyl)-1H-pyrazolo[4,3-c]quinoline](/img/structure/B2533270.png)
![2-{3-[(methylsulfonyl)amino]phenoxy}-N-propylnicotinamide](/img/structure/B2533271.png)

![[1-(2-Fluoroethyl)-5-iodopyrazol-3-yl]methanamine](/img/structure/B2533273.png)



![[4-(1,1-Dioxothiazinan-2-yl)pyridin-2-yl]methanamine;dihydrochloride](/img/structure/B2533285.png)


![N-(2-methoxy-5-methylphenyl)-2-((6-(pyridin-4-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio)acetamide](/img/structure/B2533290.png)
![5-(4-Methoxy-phenyl)-4-(3-trifluoromethyl-phenyl)-4H-[1,2,4]triazole-3-thiol](/img/structure/B2533291.png)